molecular formula C15H12F2N2S B3383560 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine CAS No. 438017-62-0

2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B3383560
CAS No.: 438017-62-0
M. Wt: 290.3 g/mol
InChI Key: GUANIJAENQBXNC-UHFFFAOYSA-N
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Description

2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine is a chemical compound with the molecular formula C15H12F2N2S and a molecular weight of 290.34 g/mol . This compound is known for its unique structure, which includes a difluoromethylsulfanyl group attached to a phenyl ring, and an isoindoline moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine typically involves the reaction of 4-(difluoromethylthio)aniline with phthalic anhydride under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols, amines, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(trifluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
  • 2-{4-[(methylthio)phenyl]-2,3-dihydro-1H-isoindol-1-imine
  • 2-{4-[(ethylthio)phenyl]-2,3-dihydro-1H-isoindol-1-imine

Uniqueness

2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2-[4-(difluoromethylsulfanyl)phenyl]-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2S/c16-15(17)20-12-7-5-11(6-8-12)19-9-10-3-1-2-4-13(10)14(19)18/h1-8,15,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUANIJAENQBXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
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2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
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2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
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2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
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2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
Reactant of Route 6
2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine

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